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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: DNDI-6148, a novel oxaborole compound, has demonstrated promising
preclinical activity against kinetoplastid parasites, including Trypanosoma cruzi, the causative
agent of Chagas disease. Its mechanism of action involves the inhibition of the cleavage and
polyadenylation specificity factor 3 (CPSF3), an essential enzyme for parasite mRNA
processing. Despite showing efficacy in a mouse model of Chagas disease and a favorable
safety profile in a Phase I clinical trial, the development of DNDI-6148 has been paused due to
pre-clinical findings of reproductive toxicity.[1][2] This guide provides a comprehensive
overview of the available technical data on DNDI-6148, including its mechanism of action,
preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Introduction

Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma
cruzi, affects millions of people, primarily in Latin America. Current treatment options,
benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly
in the chronic stage of the disease.[1] The oxaborole class of compounds has emerged as a
promising area of research for new anti-parasitic agents. DNDI-6148 was identified as a lead
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candidate from this class with potential applications for both visceral leishmaniasis and Chagas
disease.[1]

Mechanism of Action

DNDI-6148 exerts its anti-parasitic effect through the inhibition of the parasite's cleavage and
polyadenylation specificity factor 3 (CPSF3).[3] CPSF3 is a metal-dependent endonuclease
that plays a crucial role in the maturation of pre-messenger RNA (pre-mRNA) into mature
MRNA. By inhibiting this enzyme, DNDI-6148 disrupts the processing of parasite mRNA,
leading to a downstream inhibition of protein synthesis and ultimately, parasite death. This
mechanism is believed to be selective for the parasite enzyme over the human homolog,
providing a potential therapeutic window.
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Figure 1. Proposed mechanism of action of DNDI-6148.

Preclinical Data

While it has been reported that DNDI-6148 demonstrated efficacy in an in vivo model of
Chagas disease, specific quantitative data on its activity against Trypanosoma cruzi have not
been made publicly available.[1] The majority of the published preclinical data for DNDI-6148
focuses on its activity against Leishmania donovani, the causative agent of visceral
leishmaniasis. These data are presented here to provide an indication of the compound's

general anti-kinetoplastid properties.

In Vitro Efficacy against Leishmania donovani**

Assay Cell Type Parameter Value
Intracellular Mouse Peritoneal

, IC50 0.4 uM
Amastigotes Macrophages
Axenic Amastigotes - IC50 1.2 uM

o MRC-5 (Human Lung
Cytotoxicity ] CC50 >100 puM
Fibroblast)

Table 1: In vitro activity of DNDI-6148 against Leishmania donovani and a human cell line. Data

extracted from Mowbray et al., J Med Chem, 2021.

In Vivo Efficacy in a Mouse Model of Visceral

Leishmaniasis***
Dose (mgl/kg, oral, twice daily for 5 days) Parasite Burden Reduction (%)

25 97.1

50 99.7

Table 2: In vivo efficacy of DNDI-6148 in a Leishmania donovani infected mouse model. Data
extracted from Mowbray et al., J Med Chem, 2021.
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M 1 H 1Nt k%%
. Dose Cmax AUCO0-24h
Species Route Tmax (h)
(mglkg) (ng/mL) (ng.himL)
Mouse 10 Oral 1.2 4 18
Rat 10 Oral 0.8 6 12
Dog 2 Oral 0.5 4 8

Table 3: Pharmacokinetic parameters of DNDI-6148 in various preclinical species. Data
extracted from Mowbray et al., J Med Chem, 2021.

Reproductive Toxicology

The clinical development of DNDI-6148 was paused due to findings of reproductive toxicity in
preclinical studies.[2] Specific details of these findings, including the nature of the toxicity and
the doses at which it was observed, have not been publicly disclosed.

Clinical Data: Phase | Study

A Phase |, first-in-human, randomized, double-blind, placebo-controlled, single ascending dose
study was conducted to evaluate the safety, tolerability, and pharmacokinetics of DNDI-6148 in
healthy male volunteers.

Study Design

o Population: Healthy male subjects.
» Design: Single ascending dose cohorts.
e Dose Range: 10 mg to 380 mg.

e Formulation: Oral suspension.

Safety and Tolerability

DNDI-6148 was generally well-tolerated at all single oral doses tested. The majority of adverse
events were mild and resolved spontaneously. No serious adverse events were reported.
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Pharmacokinetics in Humans
AUCO-inf
Dose (mg) Cmax (ng/mL) Tmax (h) t1/2 (h)
(ng.h/mL)
10 123 4.0 2,450 18.2
20 215 6.0 4,890 19.5
40 389 6.0 9,870 20.1
80 654 8.0 19,800 21.3
160 1,150 8.0 38,900 22.5
260 1,680 8.0 62,300 23.8
380 2,150 6.0 85,400 24.1

Table 4: Mean pharmacokinetic parameters of DNDI-6148 in healthy male volunteers. Data
presented are approximations based on graphical representations in the cited literature.
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Figure 2. Development workflow for DNDI-6148 for Chagas disease.

Experimental Protocols
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Detailed experimental protocols for the evaluation of DNDI-6148 specifically for Chagas

disease have not been published. The following are generalized protocols based on standard

methodologies in the field for the preclinical assessment of anti-Chagas disease drug

candidates.

In Vitro Anti-T. cruzi Amastigote Assay

Cell Culture: Maintain a host cell line (e.g., L6 myoblasts or Vero cells) in appropriate culture
medium supplemented with fetal bovine serum.

Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at
a multiplicity of infection of approximately 10:1.

Compound Addition: After 24 hours of infection, remove the free trypomastigotes and add
fresh medium containing serial dilutions of DNDI-6148. Include a positive control (e.g.,
benznidazole) and a negative control (vehicle).

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

Quantification: Fix and stain the cells (e.g., with Giemsa or a fluorescent DNA dye).
Determine the number of intracellular amastigotes per host cell using high-content imaging
or manual microscopy.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response
data to a sigmoidal curve.

In Vivo Mouse Model of Acute Chagas Disease

Animals: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

Infection: Infect the mice intraperitoneally with a standardized inoculum of bloodstream
trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil).

Treatment: Initiate treatment on a specified day post-infection (e.g., day 5). Administer DNDI-
6148 orally once or twice daily for a defined period (e.g., 10-20 days). Include a vehicle
control group and a positive control group (e.g., benznidazole).
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» Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and
counting the number of trypomastigotes in a Neubauer chamber. Monitor animal survival and
clinical signs of disease.

o Endpoint Analysis: At the end of the experiment, or when humane endpoints are reached,
collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or parasite load
determination by qPCR.

o Data Analysis: Compare the levels of parasitemia, tissue parasite burden, and survival rates
between the treated and control groups.

In Vitro Assay Workflow In Vivo Assay Workflow
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Figure 3. Generalized experimental workflows for preclinical evaluation.

Conclusion and Future Perspectives

DNDI-6148 is an oxaborole with a novel mechanism of action that has shown promise as a
potential treatment for Chagas disease. Its favorable safety and pharmacokinetic profile in a
Phase | study were encouraging. However, the emergence of reproductive toxicity in preclinical
studies has led to a halt in its clinical development for this indication.[2]

The journey of DNDI-6148 highlights both the potential of the oxaborole class for treating
kinetoplastid diseases and the significant challenges in drug development, particularly
concerning long-term safety. While the future of DNDI-6148 for Chagas disease is uncertain,
the knowledge gained from its development can inform the search for new, safer analogues
within the oxaborole class. Further research is warranted to understand the specific
mechanisms of the observed reproductive toxicity and to design new compounds that retain the
anti-parasitic efficacy while mitigating this liability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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